molecular formula C10H9Cl2N3OS B1332008 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 35687-30-0

5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1332008
CAS RN: 35687-30-0
M. Wt: 290.17 g/mol
InChI Key: FRYCNHDBALZXSY-UHFFFAOYSA-N
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Description

The compound "5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative includes a 2,4-dichlorophenoxy moiety and a methylthio substituent, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves the reaction of triazole-thiol with various halides in the presence of a catalyst. For instance, the synthesis of 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole was facilitated by indium trichloride in aqueous media, yielding high product yields . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be complex, with potential for restricted rotation around certain bonds due to steric hindrance from substituents. For example, restricted rotation around the methylene bridge has been observed in similar compounds, as evidenced by NMR, X-ray, and DFT studies . The presence of substituents can influence the dihedral angles within the molecule, affecting its three-dimensional conformation and potentially its biological activity.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. The presence of a (2,4-dichlorophenoxy)methyl group could confer unique reactivity patterns, such as susceptibility to nucleophilic attack or participation in hydrogen bonding. While the specific reactions of the compound are not described, related compounds have been synthesized and tested for biological activities, suggesting that they may undergo various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their substituents. For example, the crystal structure of a related compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, was determined to belong to the triclinic system with specific dihedral angles between the triazole ring and the substituted benzene rings . This information can be crucial for understanding the compound's solubility, stability, and intermolecular interactions. The presence of intra- and intermolecular hydrogen bonds, as well as C–H···π interactions, can stabilize the crystal structure and influence the compound's physical state and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Properties : Some derivatives of 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol have shown significant antimicrobial activities against various microorganisms. This includes potent activities against bacteria, mold, and yeast (Bektaş et al., 2007), (Tien et al., 2016).

Synthesis and Biological Activity

  • Anti-inflammatory and Molluscicidal Properties : Compounds synthesized using 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol exhibited potent anti-inflammatory and molluscicidal activities. This highlights its potential in developing treatments for inflammation and as an agent in controlling mollusk populations (El Shehry et al., 2010).

Synthesis and Antioxidant Activities

  • Antioxidant Properties : Derivatives containing the 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol structure have demonstrated significant antioxidant properties. This indicates potential applications in managing oxidative stress-related conditions (Karrouchi et al., 2016).

Future Directions

The future directions for research and applications of “5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol” are not clear from the available resources .

properties

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3OS/c1-15-9(13-14-10(15)17)5-16-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYCNHDBALZXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361366
Record name 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

35687-30-0
Record name 5-[(2,4-Dichlorophenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35687-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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